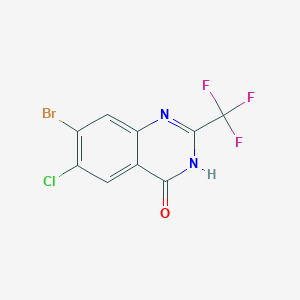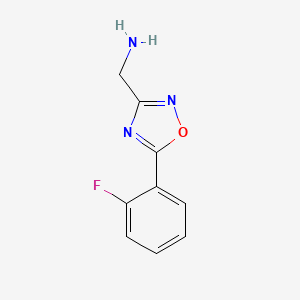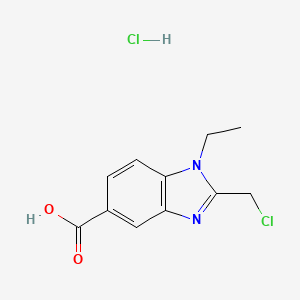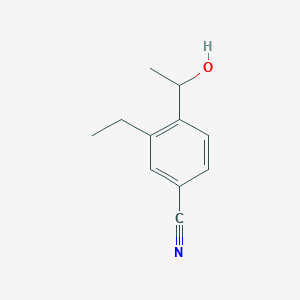
7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. A common starting material might be 2-aminobenzonitrile, which undergoes cyclization and halogenation reactions to introduce the bromo and chloro substituents. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could target the halogen substituents or the quinazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds like 7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one might be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(trifluoromethyl)quinazolin-4(1H)-one: Lacks the bromo substituent.
7-Bromo-2-(trifluoromethyl)quinazolin-4(1H)-one: Lacks the chloro substituent.
7-Bromo-6-chloroquinazolin-4(1H)-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of both bromo and chloro substituents, along with the trifluoromethyl group, might confer unique chemical properties such as increased lipophilicity or altered electronic effects, which can influence the compound’s reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H3BrClF3N2O |
|---|---|
Peso molecular |
327.48 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3BrClF3N2O/c10-4-2-6-3(1-5(4)11)7(17)16-8(15-6)9(12,13)14/h1-2H,(H,15,16,17) |
Clave InChI |
ONKACFUVVSLUQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Br)N=C(NC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B13652099.png)
![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)


![N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)



